4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Prodrug Applications
The compound has been explored in the context of prodrug development. For instance, certain esters of hydroxy-alpha-methyltyrosine, similar in structure to the compound , were synthesized and evaluated as progenitors of the amino acid, highlighting their potential as prodrugs for latency of specific medications (Saari et al., 1984).
Antitumor and Antimicrobial Activities
Derivatives structurally similar to the compound have shown promise in antitumor and antimicrobial applications. For instance, certain quinoline-3-carboxylic acids exhibited in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005), while 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters showed protective effects against E. coli infections (Santilli et al., 1975). The hydrochloride of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester demonstrated inhibition of tumor growth in mice (Fu, 2004).
Metabolite Identification
The compound's metabolites were identified using HPLC-ESI/ITMSn in a study that aimed to elucidate the drug metabolism and disposition in vivo, underscoring its importance in pharmacokinetic research (Jiang et al., 2006).
properties
IUPAC Name |
tert-butyl 4-[3-(1,3-dioxoisoindol-2-yl)propyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)22-13-11-21(12-14-22)9-6-10-23-17(24)15-7-4-5-8-16(15)18(23)25/h4-5,7-8H,6,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHODGIAXJQWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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